ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride
Description
Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride is a chemical compound that features a benzimidazole moiety, which is a fused heterocyclic aromatic organic compound Benzimidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications
Properties
IUPAC Name |
ethyl 2-(1H-benzimidazol-2-ylsulfanyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S.ClH/c1-2-15-10(14)7-16-11-12-8-5-3-4-6-9(8)13-11;/h3-6H,2,7H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPVYRNCXZZBGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization.
Thioether Formation: The benzimidazole derivative is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the thioether linkage.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether moiety undergoes nucleophilic substitution reactions with amines, alcohols, or other nucleophiles. For example:
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Reaction with hydrazine hydrate in ethanol yields 2-((1H-benzo[d]imidazol-2-yl)thio)acetohydrazide, a precursor for hydrazone derivatives .
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Substitution with aromatic amines (e.g., aniline) produces N-aryl acetamide derivatives under ultrasound-assisted conditions .
Key Conditions :
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol | Room temp | 85–90 | |
| Aniline | DMF | 60°C | 75 |
Ester Hydrolysis and Functionalization
The ethyl ester group is hydrolyzed to a carboxylic acid or further derivatized:
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Alkaline hydrolysis (NaOH/H₂O) converts the ester to 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid, which is used in coupling reactions.
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Transesterification with methanol under acidic conditions produces methyl esters .
Reaction Pathway :
Heterocyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles:
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Condensation with thiourea or cyanoacetamide yields thiophene or pyrazole derivatives .
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Reaction with malononitrile forms pyridine-linked benzimidazoles under microwave irradiation .
Example :
Oxidation of the Thioether Group
Controlled oxidation transforms the thioether (-S-) into sulfoxide (-SO-) or sulfone (-SO₂-) groups:
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Hydrogen peroxide (H₂O₂) in acetic acid selectively oxidizes the thioether to sulfoxide.
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Prolonged oxidation with m-CPBA yields the sulfone derivative .
Oxidation Outcomes :
| Oxidizing Agent | Product | Conditions | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | AcOH, 50°C, 2h | 78 |
| m-CPBA | Sulfone | DCM, 0°C, 6h | 65 |
Condensation with Carbonyl Compounds
The acetohydrazide derivative reacts with aldehydes or ketones to form hydrazones:
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Ultrasound-assisted condensation with p-nitrobenzaldehyde produces Schiff bases with antimicrobial activity .
Representative Reaction :
Biological Activity of Derivatives
Derivatives exhibit notable pharmacological properties:
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Pyrazole and thiophene hybrids show antitumor activity against MCF-7 and NCI-H460 cell lines (IC₅₀: 2.1–8.7 µM) .
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Hydrazones demonstrate antimycobacterial effects (MIC: 3.8–16.5 µM against M. tuberculosis) .
Synthetic Methodologies
Key protocols include:
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Ultrasound-assisted synthesis : Enhances reaction efficiency (e.g., 90% yield in 15 minutes for alkylation) .
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Microwave irradiation : Achieves rapid cyclization (e.g., 10-minute reactions for pyridine derivatives) .
This compound’s versatility in nucleophilic, oxidative, and cyclization reactions underscores its utility in medicinal chemistry. Future research should explore its application in targeted drug delivery and catalytic processes.
Scientific Research Applications
Synthesis of the Compound
The synthesis of ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride typically involves several key steps:
- Formation of the Benzimidazole Core : The benzimidazole structure is synthesized through the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization.
- Thioether Formation : The benzimidazole derivative is reacted with ethyl bromoacetate under basic conditions (e.g., using potassium carbonate) to introduce the thioether linkage.
- Hydrochloride Salt Formation : The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Biological Activities
This compound exhibits a range of biological activities, making it a valuable compound for research:
Anticancer Properties
Research indicates that derivatives of this compound possess significant antitumor properties against various cancer cell lines, including:
- Breast Adenocarcinoma (MCF-7) : Demonstrated cytotoxic effects.
- Non-Small Cell Lung Cancer (NCI-H460) : Effective in inhibiting cell proliferation.
- CNS Cancer (SF-268) : Showed promising results in reducing tumor growth .
Antimicrobial and Antitubercular Activities
The compound has also been evaluated for its antimicrobial properties. Studies have shown its effectiveness against:
- Mycobacterium tuberculosis : In vitro tests demonstrated significant inhibitory action against this pathogen, with potential applications in developing new antitubercular agents .
Case Studies and Research Findings
Several studies have documented the biological effects and potential applications of this compound:
- Antimicrobial Evaluation : A series of benzimidazole derivatives, including this compound, were synthesized and tested for antimicrobial activity. The results indicated that certain derivatives exhibited potent activity against various bacterial strains and fungi .
- Anticancer Activity : In a study evaluating the anticancer effects of benzimidazole derivatives, this compound was shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Mechanism of Action
The mechanism of action of ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride involves its interaction with biological targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The thioether linkage may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1H-benzimidazol-2-yl)acetate: Lacks the thioether linkage, which may affect its biological activity.
2-(1H-Benzimidazol-2-yl)thioacetic acid: Similar structure but different functional groups, leading to different chemical properties and applications.
Benzimidazole: The parent compound, which serves as the core structure for many derivatives.
Uniqueness
Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride is unique due to the presence of both the benzimidazole and thioether functionalities, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Biological Activity
Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, and it features a benzimidazole moiety, which is known for its significant pharmacological properties. The compound is highly soluble in polar solvents, making it suitable for various biochemical applications .
Target Interactions
The benzimidazole core in this compound allows it to interact with multiple biological targets. Its mechanism includes:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Binding : It can serve as a ligand for various receptors, influencing signaling pathways associated with cancer and microbial infections.
Biochemical Pathways
Research indicates that compounds with similar structures can induce the formation of reactive oxygen species (ROS), leading to oxidative stress in cells. This process can trigger apoptotic pathways through the activation of caspases and the phosphorylation of tumor suppressor proteins like p53 .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that it has:
- Antibacterial Effects : Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong activity against strains such as Staphylococcus aureus and Escherichia coli.
- Antifungal Properties : Demonstrated efficacy against fungal pathogens, including Candida albicans, suggesting potential use in treating fungal infections .
| Microbial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Candida albicans | 0.0048 |
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit the growth of various cancer cell lines, including:
- HeLa Cells : Significant cytotoxicity observed.
- MDA-MB-231 Cells : Low IC50 values suggest high potency against breast cancer cells.
Research indicates that the compound induces DNA damage through ROS generation, leading to cell cycle arrest and apoptosis in malignant cells .
Case Studies
- Cytotoxicity Study : A study involving this compound showed a dose-dependent increase in cytotoxicity against HeLa cells, with IC50 values significantly lower than those of standard chemotherapeutics.
- Antimicrobial Efficacy : In a comparative study, this compound outperformed several known antimicrobial agents against E. coli and S. aureus, highlighting its potential as a new therapeutic agent in infectious diseases.
Q & A
Q. Advanced Analytical Techniques
- NMR : 1H/13C NMR to confirm thioether (-S-) and ester (-COOEt) linkages.
- HRMS : High-resolution mass spectrometry for exact mass verification.
- XRD : Single-crystal X-ray diffraction for unambiguous stereochemical assignment .
What strategies enable structure-activity relationship (SAR) studies for derivative design?
Advanced SAR Design
Modify the benzimidazole core (e.g., halogenation at C5/C6) or thioether sidechain (e.g., alkyl/aryl substitutions). Evaluate bioactivity changes using in vitro assays. For example, 4-benzhydrylpiperazine derivatives exhibit enhanced anticancer activity .
How can solubility challenges be addressed during formulation?
Advanced Formulation Strategies
Use co-solvents (e.g., DMSO:water mixtures) or lipid-based carriers (e.g., liposomes). Salt formation (e.g., mesylate, tosylate) may improve aqueous solubility. Preformulation studies should assess pH-dependent stability and excipient compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
